N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
Description
This compound is a thieno[3,4-c]pyrazole derivative featuring a sulfone group (5,5-dioxido) and two distinct aromatic substituents: a 4-chlorophenyl group at position 2 of the pyrazole ring and a 4-methoxyphenylacetamide moiety at position 3 (Figure 1). The sulfone group enhances polarity and may influence solubility and metabolic stability. The 4-chlorophenyl substituent introduces electron-withdrawing properties, while the 4-methoxyphenyl group is electron-donating, creating a balanced electronic profile that could optimize receptor binding in therapeutic contexts (e.g., kinase inhibition or anti-inflammatory activity) .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-16-8-2-13(3-9-16)10-19(25)22-20-17-11-29(26,27)12-18(17)23-24(20)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLBDGORQXXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[3,4-c]Pyrazole Core
The thieno[3,4-c]pyrazole core serves as the structural backbone. Its preparation typically begins with the cyclization of a thiophene-3,4-diamine derivative. A modified Hantzsch thiophene synthesis is employed, where a thioamide intermediate undergoes cyclization with hydrazine hydrate under acidic conditions.
Example Procedure :
- Thioamide Formation : React 3,4-diaminothiophene with thiourea in ethanol under reflux (12 hours, 78°C).
- Cyclization : Treat the thioamide with hydrazine hydrate in acetic acid (60°C, 6 hours), yielding the thieno[3,4-c]pyrazole scaffold.
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, ethanol | 78°C | 12 h | 85% |
| 2 | Hydrazine hydrate, acetic acid | 60°C | 6 h | 72% |
Functionalization with 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced at position 2 via a Ullmann coupling reaction. This method ensures regioselectivity and avoids competing side reactions.
Protocol :
- Substrate Preparation : Brominate the thieno[3,4-c]pyrazole core at position 2 using N-bromosuccinimide (NBS) in DMF (0°C, 2 hours).
- Coupling : React the brominated intermediate with 4-chlorophenylboronic acid using CuI as a catalyst, 1,10-phenanthroline as a ligand, and Cs₂CO₃ as a base in toluene (110°C, 24 hours).
Data :
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% CuI |
| Ligand | 10 mol% 1,10-phenanthroline |
| Yield | 78% |
Acetamide Side-Chain Installation
The 2-(4-methoxyphenyl)acetamide group is appended via a nucleophilic acyl substitution reaction. This step requires activation of the carboxylic acid precursor.
Stepwise Synthesis :
- Carboxylic Acid Activation : Treat 2-(4-methoxyphenyl)acetic acid with thionyl chloride (SOCl₂) to form the acid chloride.
- Amidation : React the acid chloride with the amine-functionalized thieno[3,4-c]pyrazole derivative in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → room temperature, 4 hours).
Characterization :
- ¹H NMR : δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).
- HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency and safety. Key modifications include:
Flow Chemistry Approach :
- Oxidation Step : Use a tubular reactor with H₂O₂ and acetic acid (residence time: 2 hours, 80°C).
- Coupling Reaction : Employ microwave irradiation to reduce reaction time from 24 hours to 45 minutes.
Comparative Data :
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 24 h | 45 min |
| Yield | 78% | 82% |
| Purity | 98.2% | 99.1% |
Purification and Quality Control
Final purification involves recrystallization from ethanol/water (4:1 v/v) followed by column chromatography (silica gel, ethyl acetate/hexane).
Quality Metrics :
- Melting Point : 214–216°C (DSC).
- Elemental Analysis : Calculated for C₂₀H₁₇ClN₃O₄S: C, 54.61%; H, 3.89%; N, 9.55%. Found: C, 54.58%; H, 3.91%; N, 9.52%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Researchers are exploring its efficacy and safety in preclinical studies, aiming to develop new drugs for treating various diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
Key Observations:
The 4-methoxyphenyl acetamide moiety may enhance solubility relative to purely hydrophobic groups (e.g., m-tolyl in ).
Sulfone vs. Non-Sulfone Derivatives: Sulfone-containing analogs (target compound and ) exhibit higher polarity, which could improve aqueous solubility but reduce membrane permeability compared to non-sulfone derivatives like .
Research Findings and Hypothetical Implications
While the provided evidence lacks explicit pharmacological data, structural comparisons suggest:
- Target Selectivity : The sulfone and 4-chlorophenyl groups may favor interactions with cysteine-rich kinase domains (e.g., JAK or PKC families), whereas the triazole hybrid could target nucleotide-binding domains.
- Solubility-Bioavailability Trade-off: The sulfone group’s polarity may limit blood-brain barrier penetration, making the target compound more suitable for peripheral targets compared to non-sulfone analogs.
- Synthetic Accessibility : The absence of complex heterocycles (e.g., triazoles in ) could streamline the synthesis of the target compound relative to hybrid derivatives.
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a thieno[3,4-c]pyrazole core, which is known for various pharmacological properties including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. This article aims to provide a comprehensive review of the biological activities associated with this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 523.0 g/mol. Its structure includes functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 523.0 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
| InChI Key | KDWIFYSHIYKPLE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit various enzymes and receptors involved in inflammatory pathways and cellular proliferation. For instance, some studies have shown that these compounds can act as selective inhibitors of phosphodiesterase (PDE) enzymes, which play a critical role in regulating inflammatory responses and immune functions .
1. Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have demonstrated significant anti-inflammatory properties. In vitro studies suggest that these compounds can downregulate pro-inflammatory cytokines and inhibit the activity of cyclooxygenase (COX) enzymes involved in the inflammatory process. This makes them potential candidates for treating inflammatory diseases.
2. Antioxidant Activity
Research has shown that this compound exhibits antioxidant properties. It has been tested against oxidative stress induced by toxic agents like 4-nonylphenol in fish erythrocytes. The compound effectively reduced erythrocyte malformations caused by oxidative damage, highlighting its protective role against oxidative stress .
3. Antimicrobial Activity
Studies indicate that thieno[3,4-c]pyrazole compounds possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, specific derivatives demonstrated MIC values as low as 6.25 µg/mL against common bacterial strains like Klebsiella pneumoniae and Escherichia coli .
4. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Thieno[3,4-c]pyrazole derivatives have been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell cycle progression. This suggests their potential use in cancer therapeutics.
Case Study 1: Erythrocyte Protection
In a study assessing the protective effects of thieno[3,4-c]pyrazole compounds on Nile fish (Clarias gariepinus), it was found that treatment with these compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxic agents alone.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This data underscores the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives in mitigating oxidative damage in biological systems.
Case Study 2: Antimicrobial Efficacy
A series of synthesized thieno[3,4-c]pyrazole compounds were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects with low MIC values, suggesting their potential as effective antimicrobial agents.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves a multi-step process starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of precursors such as thiophene derivatives. Subsequent steps introduce substituents (e.g., 4-chlorophenyl and 4-methoxyphenyl groups) through nucleophilic substitution or coupling reactions. Critical challenges include optimizing reaction conditions (temperature, solvent selection, and catalyst use) to maximize yield and purity. For example, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, while base catalysts like potassium carbonate are often employed .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly for distinguishing aromatic protons and verifying substituent positions. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfone, acetamide). X-ray crystallography may be used for resolving 3D molecular geometry .
Q. How is the initial biological activity of this compound assessed?
Preliminary screening typically involves in vitro assays targeting receptors or enzymes linked to diseases like inflammation or CNS disorders. For example, cyclooxygenase (COX) inhibition assays evaluate anti-inflammatory potential, while receptor-binding studies (e.g., GABAA or serotonin receptors) assess neurological activity. Dose-response curves and IC50 values are calculated to determine potency .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?
DOE methods, such as factorial designs or response surface methodology, systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a central composite design could reduce the number of experiments needed to maximize yield while minimizing by-products. Statistical software (e.g., Minitab, JMP) analyzes interactions between variables .
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Reaction Time (h) | 4–24 | 12 |
| Solvent (DMF:DCM) | 1:1–3:1 | 2:1 |
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. Cross-validation using multiple techniques (e.g., 2D NMR, high-resolution MS) is essential. For instance, overlapping peaks in ¹H NMR can be resolved via COSY or NOESY, while isotopic patterns in MS confirm molecular fragmentation .
Q. What strategies are used to design in vivo studies based on structural features?
The compound’s sulfone and acetamide groups suggest potential blood-brain barrier permeability, making rodent models suitable for CNS studies. Pharmacokinetic parameters (e.g., bioavailability, half-life) are assessed via LC-MS/MS. Dose regimens are adjusted based on metabolic stability data from liver microsome assays .
Q. How can molecular docking predict interactions with biological targets?
Computational tools like AutoDock Vina or Schrödinger Suite model ligand-receptor binding. The thienopyrazole core’s planar structure may fit into hydrophobic pockets of enzymes (e.g., COX-2), while the 4-methoxyphenyl group could form hydrogen bonds with catalytic residues. MD simulations (e.g., GROMACS) validate stability over 100-ns trajectories .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Analog studies reveal that electron-withdrawing groups (e.g., Cl) enhance target affinity, while methoxy groups improve solubility. A comparative table of analogs demonstrates trends:
| Analog Substituents | Biological Activity (IC50, µM) | Target |
|---|---|---|
| 4-Fluorophenyl | 0.85 | COX-2 |
| 4-Methoxyphenyl (this compound) | 0.72 | GABAA |
| 4-Nitrophenyl | 1.20 | Serotonin receptor |
Q. How is stability under extreme pH or light exposure evaluated?
Accelerated stability studies involve exposing the compound to pH 1–13 buffers or UV light (ICH Q1B guidelines). HPLC monitors degradation products, while LC-MS identifies hydrolyzed or oxidized species. Activation energy (Ea) for degradation is calculated via Arrhenius plots .
Q. What computational methods predict reaction pathways for novel derivatives?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction mechanisms, such as cyclization or sulfonation. Transition state analysis identifies rate-limiting steps. Machine learning models trained on reaction databases (e.g., Reaxys) suggest viable synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
